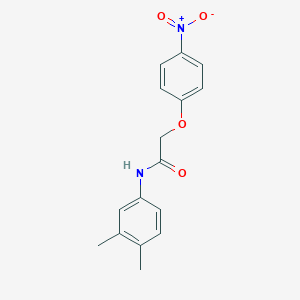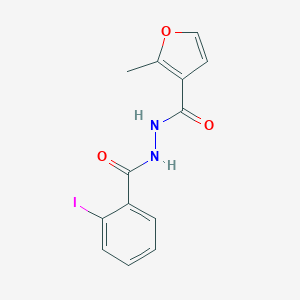![molecular formula C14H17NO3S B325387 methyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B325387.png)
methyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials
Cyclization: The initial step involves the cyclization of a precursor such as 2-mercaptobenzoic acid with a suitable reagent to form the benzothiophene core.
Introduction of Cyclopropanecarbonylamino Group: The cyclopropanecarbonylamino group can be introduced through a reaction with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiophene core, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
methyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- methyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-(cyclopropanecarbonylamino)-1-benzothiophene-3-carboxylate
- Methyl 2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclopropanecarbonylamino group and the tetrahydrobenzothiophene core
Properties
Molecular Formula |
C14H17NO3S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
methyl 2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C14H17NO3S/c1-18-14(17)11-9-4-2-3-5-10(9)19-13(11)15-12(16)8-6-7-8/h8H,2-7H2,1H3,(H,15,16) |
InChI Key |
HYUUOECEUSDWTC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC3 |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(dimethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325305.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(5-methylfuran-2-yl)methylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325306.png)
![2-(4-tert-butylphenoxy)-N-(5-{[(4-tert-butylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B325307.png)
![4-METHOXY-N-{1-[(4-METHOXYPHENYL)FORMAMIDO]PROPAN-2-YL}BENZAMIDE](/img/structure/B325312.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B325313.png)
![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B325314.png)


![N-cyclohexyl-2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B325323.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B325324.png)
![4-[4-(dimethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325330.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325331.png)
![4-((4-bromophenyl){5-hydroxy-1-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}methyl)-1-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B325333.png)
![4-[{5-hydroxy-1-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}(4-methoxyphenyl)methyl]-1-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B325334.png)
